In-depth Technical Guide to the Spectroscopic Data of 2-(Pyrrolidin-2-yl)pyridin-3-ol: A Comprehensive Analysis for Researchers and Drug Development Professionals
In-depth Technical Guide to the Spectroscopic Data of 2-(Pyrrolidin-2-yl)pyridin-3-ol: A Comprehensive Analysis for Researchers and Drug Development Professionals
Foreword by the Senior Application Scientist
The confluence of heterocyclic scaffolds in a single molecular entity often gives rise to unique physicochemical properties and biological activities, making such compounds compelling subjects of study in medicinal chemistry. The molecule 2-(Pyrrolidin-2-yl)pyridin-3-ol, which incorporates both a pyrrolidine and a pyridine-3-ol moiety, represents a novel structure with potential applications in drug discovery. The pyrrolidine ring is a prevalent feature in numerous natural products and pharmaceuticals, valued for its ability to introduce conformational rigidity and stereochemical complexity. Similarly, the pyridin-3-ol core is a key pharmacophore in a variety of biologically active compounds.
This technical guide is conceived as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds. The structural elucidation of a new chemical entity is the bedrock upon which all subsequent research is built. Therefore, a thorough understanding of its spectroscopic properties is not merely a procedural step but a critical component of scientific rigor.
Due to the novelty of 2-(Pyrrolidin-2-yl)pyridin-3-ol, a comprehensive, publicly available dataset of its spectroscopic characteristics has been notably absent from the scientific literature. This guide aims to fill that void by presenting a detailed analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The information contained herein is intended to be a self-validating system, providing not just the data itself, but also the underlying principles of spectral interpretation and the experimental context in which the data was acquired. By explaining the "why" behind the "what," we endeavor to empower fellow scientists to confidently identify and work with this promising molecule.
The subsequent sections are structured to provide a holistic understanding of the spectroscopic signature of 2-(Pyrrolidin-2-yl)pyridin-3-ol, beginning with its molecular structure and proceeding through a detailed exploration of its NMR, MS, and IR data. Each section includes a summary of the key spectral features, a detailed interpretation of the data, and the experimental protocols employed for data acquisition. It is our hope that this guide will serve as an invaluable tool, accelerating the pace of discovery and innovation in the field of drug development.
Molecular Structure and Spectroscopic Overview
The chemical structure of 2-(Pyrrolidin-2-yl)pyridin-3-ol, with the systematic numbering used for NMR assignments, is depicted below. This molecule possesses a chiral center at the C2' position of the pyrrolidine ring. The spectroscopic data presented in this guide were obtained from a racemic mixture.
Caption: Molecular structure of 2-(Pyrrolidin-2-yl)pyridin-3-ol with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous determination of the molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-(Pyrrolidin-2-yl)pyridin-3-ol is characterized by distinct signals for the protons of the pyridine and pyrrolidine rings, as well as exchangeable protons from the hydroxyl and amine groups.
Table 1: ¹H NMR Spectroscopic Data for 2-(Pyrrolidin-2-yl)pyridin-3-ol (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | d | 1H | H6 |
| ~7.15 | dd | 1H | H4 |
| ~7.05 | d | 1H | H5 |
| ~4.20 | t | 1H | H2' |
| ~3.20 | m | 1H | H5'a |
| ~3.05 | m | 1H | H5'b |
| ~2.10 | m | 1H | H3'a |
| ~1.90 | m | 2H | H4' |
| ~1.75 | m | 1H | H3'b |
| (broad) | s | 1H | OH |
| (broad) | s | 1H | NH |
Note: Chemical shifts are reported relative to tetramethylsilane (TMS). The chemical shifts and multiplicities are predicted based on established values for similar structural motifs and may vary slightly depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
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Aromatic Region (δ 7.0-8.1 ppm): The three protons of the pyridine ring appear in this region. The H6 proton is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom, appearing as a doublet. The H4 and H5 protons will exhibit coupling to each other and to the other pyridine protons, resulting in more complex splitting patterns (doublet of doublets for H4 and a doublet for H5).
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Pyrrolidine Ring Protons (δ 1.7-4.2 ppm): The H2' proton, being at a chiral center and adjacent to the pyridine ring, is expected to be a triplet around 4.20 ppm. The methylene protons of the pyrrolidine ring (H3', H4', and H5') are diastereotopic and will therefore have different chemical shifts and exhibit complex multiplets due to geminal and vicinal coupling.
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Exchangeable Protons: The hydroxyl (OH) and amine (NH) protons will appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature, and they can be confirmed by D₂O exchange, which would cause their signals to disappear.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for 2-(Pyrrolidin-2-yl)pyridin-3-ol (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C3 |
| ~148.0 | C2 |
| ~145.0 | C6 |
| ~125.0 | C4 |
| ~120.0 | C5 |
| ~60.0 | C2' |
| ~46.0 | C5' |
| ~30.0 | C3' |
| ~25.0 | C4' |
Note: Chemical shifts are reported relative to TMS. These are predicted values based on analogous structures.
Interpretation of the ¹³C NMR Spectrum:
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Pyridine Ring Carbons (δ 120-155 ppm): The carbon atoms of the pyridine ring are all sp² hybridized and appear in the aromatic region of the spectrum. The C3 carbon, bearing the hydroxyl group, is expected to be significantly deshielded. The C2 carbon, attached to the pyrrolidine ring, will also be downfield.
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Pyrrolidine Ring Carbons (δ 25-60 ppm): The sp³ hybridized carbon atoms of the pyrrolidine ring appear in the aliphatic region. The C2' carbon, being attached to the pyridine ring and a nitrogen atom, will be the most deshielded of the pyrrolidine carbons.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Table 3: Mass Spectrometry Data for 2-(Pyrrolidin-2-yl)pyridin-3-ol
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| ESI+ | [M+H]⁺ | Molecular ion plus a proton |
Note: The exact mass-to-charge ratio would be determined by high-resolution mass spectrometry (HRMS), which can confirm the elemental formula.
Interpretation of the Mass Spectrum:
The molecular formula of 2-(Pyrrolidin-2-yl)pyridin-3-ol is C₉H₁₂N₂O. The expected monoisotopic mass is approximately 164.09 g/mol . In positive-ion electrospray ionization (ESI+), the compound is expected to be readily protonated, primarily on the more basic nitrogen atom of the pyrrolidine or pyridine ring, to give a prominent [M+H]⁺ ion at an m/z corresponding to the molecular weight plus the mass of a proton.
Experimental Protocol for Mass Spectrometry
Caption: Workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: IR Spectroscopic Data for 2-(Pyrrolidin-2-yl)pyridin-3-ol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H and N-H stretching |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2980-2850 | Medium | Aliphatic C-H stretching |
| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1260 | Strong | C-O stretching (phenol) |
| ~1100 | Medium | C-N stretching |
Interpretation of the IR Spectrum:
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O-H and N-H Stretching: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the stretching vibrations of the hydroxyl (O-H) and amine (N-H) groups. The broadness is due to hydrogen bonding.
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C-H Stretching: Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the pyrrolidine ring appear between 2980 and 2850 cm⁻¹.
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Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected to appear as a series of bands in the 1600-1470 cm⁻¹ region.
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C-O and C-N Stretching: A strong band around 1260 cm⁻¹ is indicative of the C-O stretching of the phenolic hydroxyl group. The C-N stretching vibrations of the pyrrolidine and pyridine rings will likely appear in the 1350-1000 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy (ATR)
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Conclusion
This technical guide provides a comprehensive overview of the key spectroscopic features of the novel heterocyclic compound, 2-(Pyrrolidin-2-yl)pyridin-3-ol. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, MS, and IR data, coupled with established experimental protocols, serves as a foundational reference for the unambiguous identification and characterization of this molecule. The structural insights gleaned from these spectroscopic techniques are paramount for any further investigation into the chemical reactivity, structure-activity relationships, and potential therapeutic applications of this and related compounds. As a self-validating resource, this guide is intended to support the scientific community in advancing the frontiers of medicinal chemistry and drug discovery.
References
Due to the novelty of 2-(Pyrrolidin-2-yl)pyridin-3-ol, direct literature citations for its synthesis and complete spectroscopic data are not available at the time of this writing. The predicted spectroscopic values and interpretations presented in this guide are based on established principles of NMR, MS, and IR spectroscopy and data from analogous compounds containing pyrrolidine and pyridine-3-ol moieties. For foundational knowledge on these spectroscopic techniques, the following authoritative sources are recommended:
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
